DL-3-Methylvaline, hcl
Overview
Description
Molecular Structure Analysis
The molecular formula of DL-3-Methylvaline, HCl is C6H14ClNO2. The InChI key is provided, which can be used to generate the 3D structure of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.63 . Other physical and chemical properties like melting point, boiling point, density, etc., are not specified in the available resources.Scientific Research Applications
Molecular Dynamics and Polymorphic Transitions
Research into DL-Norvaline, a compound structurally similar to DL-3-Methylvaline, has provided insights into molecular motions associated with polymorphic transitions, which are relevant for understanding the behavior of aliphatic α-amino acids with linear side chains. Solid-state NMR methods were used to study these transitions, revealing information about molecular motions at different timescales, crucial for pharmaceutical intermediate applications (Ren et al., 2011).
Analytical Techniques in Forensic Science
A novel method employing dispersive liquid-liquid microextraction (DLLME) and capillary electrophoresis (CE) with UV detection has been developed for the pre-concentration, chiral separation, and determination of multiple illicit drugs, including DL-3-Methylvaline related compounds. This approach is significant for forensic science, offering a way to enhance the efficiency and accuracy of drug detection in forensic samples (Meng et al., 2011).
Biochemical and Cellular Studies
Studies on DL-Norvaline have investigated its effects on cellular and biochemical systems, providing a foundation that could be relevant for research into DL-3-Methylvaline, HCl. These studies include examining the enzyme activities, cellular responses, and molecular interactions within various biological contexts. For example, research has shown how specific compounds can inhibit peptidoglycan synthesis, offering insights into bacterial resistance mechanisms and potential therapeutic applications (Yoshimura et al., 2002).
Safety and Hazards
DL-3-Methylvaline, HCl is a laboratory chemical . It’s important to handle it with care and follow safety measures. The safety data sheet provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc .
Properties
IUPAC Name |
2-amino-3,3-dimethylbutanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMBOHVAVKHHTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.